4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a piperidine ring (a six-membered saturated nitrogen heterocycle) substituted at position 4 with a phenoxy group. The phenoxy moiety contains a trifluoromethyl (-CF₃) substituent at the meta position (carbon 3) of the aromatic ring. The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating the presence of a protonated amine and a chloride counterion.
The compound’s molecular formula is C₁₂H₁₅ClF₃NO , with a molecular weight of 281.70 g/mol . Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 28033-33-2 |
| MDL Number | MFCD08544115 |
| SMILES Notation | Cl.FC(F)(F)C1=CC(OC2CCNCC2)=CC=C1 |
This systematic approach ensures unambiguous identification, particularly critical for regulatory and synthetic purposes.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by steric and electronic factors. The piperidine ring adopts a chair conformation , with the phenoxy group occupying an equatorial position to minimize steric strain. The trifluoromethyl group’s strong electron-withdrawing nature enhances the stability of the axial orientation of the fluorine atoms in the piperidine ring, as observed in fluorinated piperidine derivatives.
Conformational preferences are further modulated by:
- Charge-dipole interactions : The protonated nitrogen in the hydrochloride salt creates a partial positive charge, stabilizing axial fluorine orientations through dipolar interactions.
- Hyperconjugation : Electron-withdrawing effects from the trifluoromethyl group delocalize electron density, favoring axial conformers in polar solvents.
- Solvation effects : Polar solvents (e.g., water) amplify axial preferences due to enhanced solvation of the cationic nitrogen and counterion.
These factors collectively dictate the compound’s conformational landscape, impacting its reactivity and potential bioactivity.
Crystallographic Data and Solid-State Arrangement
While specific X-ray crystallography data for this compound are not publicly available, insights can be drawn from structurally related piperidine derivatives. In general, the hydrochloride salt form enables hydrogen bonding between the protonated amine and chloride ion, stabilizing a crystalline lattice. The trifluoromethyl group’s lipophilic nature likely promotes hydrophobic interactions with aromatic moieties in adjacent molecules, contributing to a tightly packed solid-state arrangement.
Key anticipated features of the crystal structure include:
- Hydrogen bonding networks : Involving the NH⁺ group and Cl⁻ counterion.
- π-π stacking : Between aromatic rings of adjacent phenoxy groups.
- CF₃ interactions : Weak halogen bonds or dipolar interactions with electron-rich regions.
These interactions align with trends observed in fluorinated piperidine hydrochlorides, where crystal packing is dominated by ionic and van der Waals forces.
Comparative Analysis with Structural Analogues
Structural Analogues
The compound shares structural motifs with several derivatives, differing primarily in substitution patterns and functional groups. Key analogues include:
| Analogue | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride | 1220033-97-5 | C₁₂H₁₅ClF₃NO | Phenoxy group at position 3 of piperidine |
| 4-[4-(Trifluoromethoxy)phenoxy]piperidine | 28033-37-6 | C₁₂H₁₄F₃NO₂ | Trifluoromethoxy (-OCF₃) instead of -CF₃ |
| 4-(3-(Trifluoromethyl)phenoxy)piperidine (free base) | 337912-66-0 | C₁₂H₁₄F₃NO | Absence of hydrochloride counterion |
Electronic and Conformational Implications
Substitution position :
- Meta vs. para trifluoromethyl : The meta substitution in the target compound reduces steric hindrance compared to para analogues, allowing greater rotational freedom for the phenoxy group.
- Functional group effects : The trifluoromethoxy group in analogues introduces additional oxygen atoms, altering solubility and hydrogen-bonding capacity.
Salt vs. free base :
Comparative Solubility and Stability
| Property | Target Compound (Hydrochloride) | Free Base (337912-66-0) |
|---|---|---|
| Water solubility | High (ionic dissociation) | Moderate |
| Thermal stability | High (crystalline lattice) | Moderate |
| LogP (lipophilicity) | ~3.26 | ~3.17 |
These differences underscore the hydrochloride’s utility in formulation while the free base may favor specific pharmacokinetic profiles.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHLADZICGHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673794 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28033-33-2 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SN2) on Piperidine Derivatives
One classical approach involves nucleophilic substitution of a halogenated or activated piperidine intermediate with a trifluoromethyl-substituted phenol derivative.
- Starting Materials: 4-hydroxypiperidine or its protected derivatives (e.g., N-tertbutyloxycarbonyl-4-hydroxypiperidine).
- Phenol Derivative: 3-(trifluoromethyl)phenol.
- Method: Mesylation or tosylation of the piperidine hydroxyl group to create a good leaving group, followed by SN2 reaction with the phenol under basic conditions.
- Conditions: Alkali such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF).
- Challenges: Side elimination reactions of the piperidine alcohol can reduce yield and complicate scale-up.
- Example: A similar method reported for 4-[4-(trifluoromethoxy)phenoxy]piperidine showed that mesylation followed by SN2 with trifluoromethoxyphenol under basic conditions leads to elimination side reactions, reducing purity and yield.
Mitsunobu Reaction
- Reaction: Direct coupling of 3-(trifluoromethyl)phenol with 4-hydroxypiperidine derivatives via Mitsunobu reaction.
- Reagents: Triphenylphosphine and diethyl azodicarboxylate (DEAD) or related azo reagents.
- Advantages: Direct formation of aryl ether without the need for leaving group activation.
- Drawbacks: Generates large amounts of triphenylphosphine oxide byproduct requiring chromatographic purification; moderate conversion rates.
- Industrial Limitations: High purification cost and scalability issues due to side products.
Pyridine Reduction and Subsequent Functionalization
An alternative, more sophisticated method involves:
- Step 1: Formation of N-benzyl-4-(3-(trifluoromethyl)phenoxy)pyridinium salt by reacting 4-(3-(trifluoromethyl)phenoxy)pyridine with benzyl halide.
- Step 2: Reduction of this pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine derivative using sodium borohydride at 0–15 °C.
- Step 3: Catalytic hydrogenation in acidic conditions to form the piperidinium salt.
- Step 4: Treatment with alkali to yield the free base 4-[3-(trifluoromethyl)phenoxy]piperidine.
- Final Step: Conversion to hydrochloride salt by treatment with HCl.
- Advantages: High yield (~99%) and purity (~96%), easier purification, and scalable.
- Example: This method is adapted from the preparation of 4-[4-(trifluoromethoxy)phenoxy]piperidine and can be analogously applied to the 3-(trifluoromethyl)phenoxy derivative.
Representative Preparation Procedure (Adapted)
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of pyridinium salt | 4-(3-(trifluoromethyl)phenoxy)pyridine + benzyl bromide, solvent THF, room temp | High conversion |
| 2 | Reduction to tetrahydropyridine | Sodium borohydride added slowly at 0–15 °C, quench with acetic acid | Yield ~99%, purity >95% |
| 3 | Catalytic hydrogenation | Acid (e.g., HCl), hydrogen source, Pd/C catalyst, room temp | Formation of piperidinium salt |
| 4 | Alkali treatment | Base (e.g., NaOH) to free base | Pure 4-[3-(trifluoromethyl)phenoxy]piperidine obtained |
| 5 | Salt formation | HCl in ethanol or ether | Hydrochloride salt isolated by crystallization |
Alternative Synthetic Routes from Literature
Epichlorohydrin Route (Phenoxyalkylation)
- Method: Reaction of 3-(trifluoromethyl)phenol with (R)- or (S)-epichlorohydrin in the presence of cesium carbonate in acetonitrile under reflux overnight.
- Intermediate: Phenoxy-substituted epoxide or chlorohydrin.
- Subsequent Steps: Ring opening with piperidine or related amines to form substituted piperidinols.
- Advantages: Stereochemical control possible; mild conditions.
- Limitations: Requires multiple steps and purification.
Fluoxetine-Type Synthesis Adaptation
- Background: Fluoxetine hydrochloride synthesis involves coupling 4-trifluoromethylphenol with a piperidine derivative.
- Steps: Reduction of ketoester to hydroxyester, amination, coupling with trifluoromethylphenol, and final reduction.
- Key Conditions: Controlled temperature (10–15 °C), pH maintenance, and use of metal hydrides.
- Relevance: Similar phenoxy-piperidine linkage formation chemistry applicable to 4-[3-(trifluoromethyl)phenoxy]piperidine.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield | Purity |
|---|---|---|---|---|---|---|
| Mesylation + SN2 | N-Boc-4-hydroxypiperidine, 3-(trifluoromethyl)phenol, base | Alkali, DMF, RT | Simple reagents | Side elimination, low purity | Moderate | Moderate |
| Mitsunobu Reaction | N-Boc-4-hydroxypiperidine, 3-(trifluoromethyl)phenol, PPh3, DEAD | Anhydrous, RT | Direct coupling | Triphenylphosphine oxide byproduct, purification needed | Moderate | Moderate |
| Pyridinium salt reduction | 4-(3-(trifluoromethyl)phenoxy)pyridine, benzyl halide, NaBH4, acid, base | 0–15 °C, catalytic hydrogenation | High yield, scalable, high purity | Multi-step | ~99% | >95% |
| Epichlorohydrin route | 3-(trifluoromethyl)phenol, epichlorohydrin, Cs2CO3 | Reflux in acetonitrile | Stereocontrol possible | Multi-step, longer reaction times | Variable | High |
| Fluoxetine-type synthesis | Ketoester, methylamine, 3-(trifluoromethyl)phenol | Controlled pH, low temp | Well-studied, industrially scalable | Complex multi-step | High | High |
Research Findings and Practical Considerations
- The pyridinium salt reduction method offers the best balance of yield, purity, and scalability for preparing 4-[3-(trifluoromethyl)phenoxy]piperidine hydrochloride, adapted from closely related trifluoromethoxy analogs.
- Mitsunobu and mesylation-based methods, while conceptually straightforward, suffer from side reactions and purification difficulties, limiting their industrial application.
- Epichlorohydrin-based methods provide stereochemical options but require more steps and careful control.
- The fluoxetine synthesis approach provides a useful analog for the coupling of trifluoromethyl phenols with piperidine derivatives under mild, controlled conditions.
- Catalytic hydrogenation steps must be carefully controlled to avoid incomplete reduction or impurities that are difficult to remove due to polarity similarities with the product.
- Formation of the hydrochloride salt is typically achieved by treatment with HCl in ethanol or ether, facilitating crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural characteristics make it particularly valuable in developing drugs targeting neurological disorders.
Key Applications:
- Neuropharmacology: The compound has been studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety.
- Anti-inflammatory Drugs: Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases.
| Application Area | Specific Uses | References |
|---|---|---|
| Neuropharmacology | Drug development for depression and anxiety | |
| Anti-inflammatory | Potential treatments for inflammatory diseases |
Biochemical Research
Overview:
In biochemical studies, 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride is employed to investigate receptor binding and enzyme inhibition. This helps elucidate complex biochemical pathways.
Key Applications:
- Receptor Binding Studies: The compound's interaction with various receptors provides insights into drug-receptor dynamics.
- Enzyme Inhibition: It has been used to study the inhibition of specific enzymes, contributing to the understanding of metabolic pathways.
| Research Focus | Specific Studies | References |
|---|---|---|
| Receptor Binding | Investigating binding affinities | |
| Enzyme Inhibition | Studying metabolic pathway interactions |
Agricultural Chemistry
Overview:
The compound is explored for its potential use as a pesticide or herbicide, leveraging the trifluoromethyl group known for enhancing biological activity.
Key Applications:
- Pesticide Formulation: Its efficacy in pest control is being studied to develop environmentally friendly agricultural chemicals.
- Herbicide Development: Research aims to create herbicides that minimize environmental impact while maximizing crop protection.
| Application Area | Specific Uses | References |
|---|---|---|
| Pesticides | Formulation of effective pest control agents | |
| Herbicides | Development of low-impact herbicides |
Material Science
Overview:
In material science, this compound is investigated for its properties in creating advanced materials, particularly those requiring high chemical resistance.
Key Applications:
- Coatings Development: The compound's stability makes it suitable for coatings that need to withstand harsh chemical environments.
- Polymer Incorporation: It can be integrated into polymers to enhance their thermal stability and chemical resistance.
| Application Area | Specific Uses | References |
|---|---|---|
| Coatings | Development of chemically resistant coatings | |
| Polymers | Enhancing stability and resistance properties |
Analytical Chemistry
Overview:
this compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds.
Key Applications:
- Standard Reference Material: It serves as a standard in analytical methods, improving the accuracy of laboratory results.
- Quality Control: Its application in quality control processes ensures the reliability of chemical analyses across various industries.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Analogs
4-(2-(Trifluoromethyl)phenoxy)piperidine Hydrochloride (CAS 823782-74-7)
- Similarity Score : 0.78 .
- Differences: Substituent Position: Trifluoromethyl group at the 2-position of the phenoxy ring vs. 3-position in the target compound. Impact: Altered steric and electronic interactions may affect receptor binding affinity in serotonin reuptake inhibition .
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride (sc-348991)
- Structure : Ethyl linker between the piperidine and trifluoromethylphenyl group.
- Molecular Weight : ~316.77 g/mol (estimated), higher than the target compound.
4-(3-Fluorophenyl)piperidine Hydrochloride (GFC28880)
Pyrrolidine-Based Analogs
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 23123-11-7)
Substituted Phenoxy Derivatives
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride
- Structure: Chloro and ethyl substituents on the phenoxy ring.
- Key Difference : Increased hydrophobicity from the ethyl group but reduced electron-withdrawing effects compared to -CF₃ .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Serotonin Reuptake Inhibition: The target compound’s -CF₃ group mimics paroxetine’s (an SSRI) -OCH₂F group, enhancing affinity for serotonin transporters . Analogs with -CF₃ (e.g., sc-348991) show comparable activity, while non-fluorinated derivatives (e.g., 4-(3-Fluorophenyl)piperidine) exhibit reduced potency .
Physicochemical Properties
| Property | Target Compound | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 4-(3-Fluorophenyl)piperidine HCl |
|---|---|---|---|
| Molecular Weight | 281.70 | 267.68 | 215.69 |
| LogP (Estimated) | ~2.8 | ~2.5 | ~1.9 |
| Water Solubility | High (HCl salt) | Moderate | High (HCl salt) |
| Synthetic Complexity | High | Moderate | Low |
Biological Activity
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring substituted with a trifluoromethyl phenoxy group. Its molecular formula is , and it has a molecular weight of approximately 273.68 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20-25 |
| Compound B | E. coli | 18-22 |
| This compound | S. aureus | TBD |
This table summarizes the inhibition zones observed for related compounds, highlighting the potential effectiveness of this compound in antimicrobial applications.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A study examining its analogs reported IC50 values against several cancer cell lines, suggesting promising cytotoxic effects.
These findings indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
- Enzyme Inhibition : The compound may inhibit protein-tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.
Study on Antimicrobial Efficacy
In a comparative study, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound demonstrated superior activity against resistant bacterial strains compared to standard antibiotics.
Study on Anticancer Properties
A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages over a defined period.
Q & A
Q. What are the key considerations for synthesizing 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling 3-(trifluoromethyl)phenol with a piperidine precursor under alkaline conditions (e.g., using triethylamine as a base) in an aprotic solvent like dichloromethane. Critical steps include:
- Reagent purity : Ensure anhydrous conditions to prevent side reactions, especially with hygroscopic intermediates.
- Temperature control : Maintain reaction temperatures between 0–5°C during addition to minimize undesired byproducts.
- Workup : Use chromatography or recrystallization for purification, as residual trifluoromethyl groups may complicate isolation .
Safety protocols (e.g., PPE, fume hood use) must align with handling corrosive bases and halogenated intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the piperidine ring substitution pattern and trifluoromethyl-phenoxy linkage. F NMR can validate the presence and integrity of the CF group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion identification, particularly for distinguishing isotopic patterns from chlorine or fluorine .
- XRD : Single-crystal X-ray diffraction resolves conformational ambiguities in the piperidine ring and phenoxy orientation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if dust/aerosols form during weighing .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoromethyl group.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions involving the phenoxy group.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus ethers (THF) to stabilize transition states in nucleophilic substitutions.
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
Q. How to resolve discrepancies in NMR spectral data for this compound derivatives?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in the piperidine ring.
- 2D NMR : HSQC and HMBC correlations clarify connectivity between the piperidine oxygen and the trifluoromethylphenyl group.
- Isotopic labeling : Synthesize N-labeled analogs to assign nitrogen environments in complex mixtures .
Q. What strategies mitigate stability issues of this compound under varying pH conditions?
- Methodological Answer :
- pH profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10 to identify degradation pathways (e.g., hydrolysis of the ether bond).
- Buffering agents : Use citrate (pH 3–6) or phosphate (pH 6–8) buffers to stabilize aqueous solutions during biological assays .
Q. How to design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize receptors with known piperidine interactions (e.g., sigma-1 or opioid receptors) based on structural analogs .
- Assay conditions : Use fluorogenic substrates in HTS (High-Throughput Screening) to monitor enzyme inhibition kinetics. Include DMSO controls (≤0.1% v/v) to avoid solvent interference .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT receptors) to model ligand-receptor interactions.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the trifluoromethyl-phenoxy moiety in hydrophobic pockets .
Q. How to assess the environmental impact of this compound during disposal?
- Methodological Answer :
- Biodegradation assays : Use OECD 301D (Closed Bottle Test) to evaluate microbial degradation in aqueous systems.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC values .
Q. What methods address the hygroscopicity of this compound during formulation?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders under vacuum (0.05 mBar) to minimize water absorption.
- Excipient screening : Blend with hydroxypropyl-β-cyclodextrin (HPβCD) to stabilize amorphous forms and reduce hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
